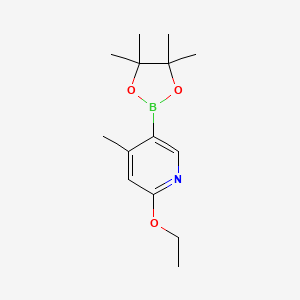

2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin

Übersicht

Beschreibung

2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyridine ring substituted with an ethoxy group, a methyl group, and a dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of cholinergic drugs , suggesting potential targets could be cholinergic receptors.

Mode of Action

Compounds with similar structures have been used in borylation reactions . In these reactions, the compound acts as a boron source, forming bonds with other molecules in the presence of a catalyst.

Biochemical Pathways

Similar compounds have been involved in the synthesis of oxazolidinone derivatives for modulators of mglur5 , suggesting that it may influence glutamatergic signaling pathways.

Result of Action

Similar compounds have been used in the synthesis of organic electroluminescent devices , suggesting potential applications in optoelectronics.

Action Environment

Similar compounds have been used in reactions involving transition metal catalysts , suggesting that the presence of certain metals could potentially influence the compound’s reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-ethoxy-4-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Various nucleophiles such as amines or halides in the presence of a base.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted pyridine derivatives with different functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the ethoxy and methyl groups can influence the electronic properties of the compound, making it suitable for specific applications in organic synthesis and material science.

Biologische Aktivität

2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 1072945-01-7) is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C13H20BNO3

- Molecular Weight : 249.114 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : Approximately 337.5 ± 27.0 °C at 760 mmHg

- Flash Point : 157.9 ± 23.7 °C

The biological activity of this compound can be attributed to its interactions with various biological targets. It is believed to function as a boron-containing compound that may influence cellular signaling pathways, particularly those involving kinases.

In Vitro Studies

Several studies have investigated the effects of this compound on cell lines and enzymatic activities:

- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. A study demonstrated that modifications in the structure of similar compounds led to enhanced selectivity for certain kinases over others, indicating a potential pathway for therapeutic development .

- Cell Viability Assays : In vitro assays have indicated that the compound can affect cell viability in cancer cell lines, with varying degrees of potency depending on the structural modifications made to the parent compound .

- Toxicity Assessment : The compound is classified as harmful by inhalation and contact with skin, causing irritation and respiratory issues . This necessitates careful handling in laboratory settings.

Case Study 1: PKMYT1 Inhibition

In a recent study focusing on PKMYT1 (a kinase involved in DNA damage response), derivatives of pyridine compounds were assessed for their inhibitory effects. The findings suggested that structural modifications could significantly enhance selectivity and potency against PKMYT1 compared to other kinases like WEE1 . This indicates that compounds like 2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine could be explored further for targeted cancer therapies.

Case Study 2: Prodrug Development

Research into prodrug strategies involving similar pyridine derivatives highlighted the importance of the boronic acid moiety in enhancing bioavailability and specificity towards tumor cells . The activation mechanisms of these prodrugs suggest that compounds like 2-Ethoxy-4-methyl... could be optimized for improved therapeutic outcomes.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C13H20BNO3 |

| Molecular Weight | 249.114 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 337.5 ± 27.0 °C |

| Flash Point | 157.9 ± 23.7 °C |

| Toxicity | Causes skin and eye irritation |

Eigenschaften

IUPAC Name |

2-ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-7-17-12-8-10(2)11(9-16-12)15-18-13(3,4)14(5,6)19-15/h8-9H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGVHWCPPWMWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694438 | |

| Record name | 2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-67-9 | |

| Record name | Pyridine, 2-ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.